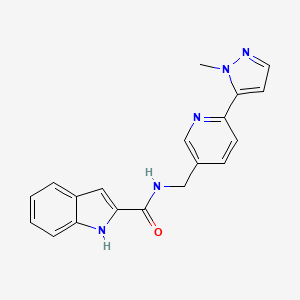![molecular formula C17H14N4O B2581512 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline CAS No. 1795440-79-7](/img/structure/B2581512.png)
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline is a compound that combines the structural features of indoline and 1,2,3-triazole Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while 1,2,3-triazole is a five-membered ring containing three nitrogen atoms
Biochemical Analysis
Biochemical Properties
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline, due to its indole and 1,2,3-triazole components, may interact with a variety of enzymes, proteins, and other biomolecules . For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Compounds with similar structures have shown to exhibit various cellular effects. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 , suggesting that it may be involved in the metabolic pathways of this enzyme.
Preparation Methods
The synthesis of 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity.
-
Synthetic Route
Step 1: Synthesis of 4-phenyl-1H-1,2,3-triazole. This can be achieved by reacting phenyl azide with an alkyne under copper-catalyzed conditions.
Step 2: Coupling of the triazole with indoline. This step involves the reaction of the triazole with indoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
-
Industrial Production
- Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to form alcohol derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents onto the triazole ring.
Scientific Research Applications
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule. It can be used in the development of new drugs due to its ability to interact with biological targets.
Medicine: Research has indicated that derivatives of this compound may possess anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the indoline moiety can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline can be compared with other similar compounds, such as:
1-[(4-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]indoline: This compound has a similar structure but with the triazole ring substituted at a different position. This slight difference can lead to variations in reactivity and biological activity.
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indole: This compound contains an indole moiety instead of indoline. The presence of the double bond in indole can affect the compound’s stability and reactivity.
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]benzene: This compound lacks the indoline moiety and is less complex. It can be used as a simpler model to study the reactivity of the triazole ring.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-phenyl-2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(21-11-10-12-6-4-5-9-14(12)21)16-15(18-20-19-16)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZIDQBNVILAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NNN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
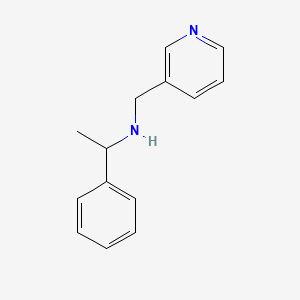
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)
![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)
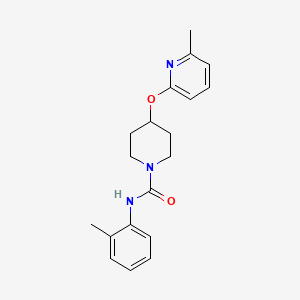
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2581438.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)
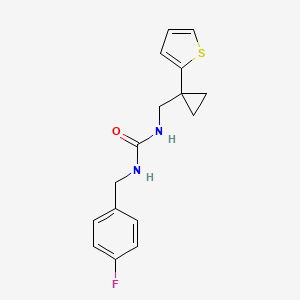
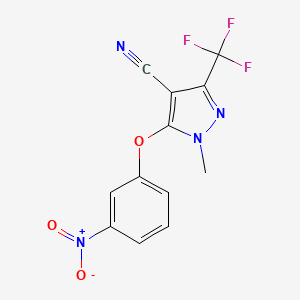
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
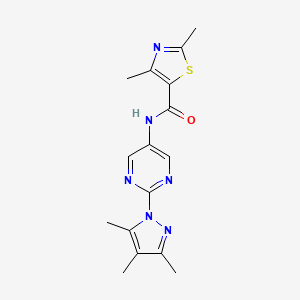
![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2581447.png)
![N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2581448.png)
![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)
